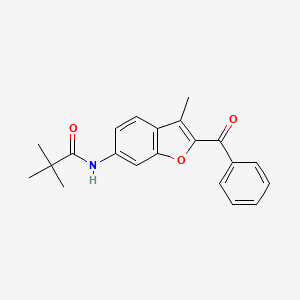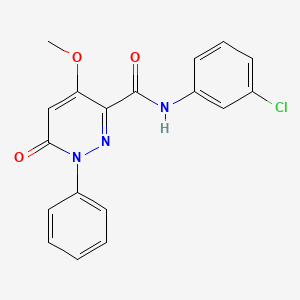
N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₀H₁₂ClNO₂ , and its molecular weight is approximately 213.66 g/mol .
- In its pure form, it appears as colorless crystals.
N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide: or , belongs to the class of carbamate compounds.
Solubility: It is soluble in most organic solvents, including alcohols and aromatic hydrocarbons. Its water solubility at 25°C is approximately .
Synthesis: Chlorpropham can be synthesized by reacting with or by reacting with in the presence of sodium hydroxide.
Uses: Chlorpropham serves as a plant growth regulator and herbicide. It inhibits starch enzyme activity, disrupts RNA and protein synthesis in plants, interferes with oxidative phosphorylation and photosynthesis, and affects cell division.
Preparation Methods
Synthetic Routes: As mentioned earlier, chlorpropham can be synthesized from either 3-chlorophenyl isocyanate or 3-chloroaniline.
Reaction Conditions: The specific reaction conditions involve the appropriate reagents and solvents.
Industrial Production: Chlorpropham is industrially produced using optimized methods to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity: Chlorpropham undergoes various reactions, including hydrolysis, esterification, and nucleophilic substitution.
Common Reagents and Conditions: These reactions typically involve acid or base catalysis.
Major Products: The primary products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Agriculture: Chlorpropham is widely used as a pre- or post-emergence herbicide for weed control in crops.
Biological Research: It has been studied for its effects on plant growth and development.
Industry: Chlorpropham plays a role in agriculture and horticulture.
Mechanism of Action
Targets: Chlorpropham primarily affects plant growth by inhibiting key enzymes and interfering with cellular processes.
Pathways: It disrupts cell division, photosynthesis, and energy metabolism in susceptible plants.
Comparison with Similar Compounds
Uniqueness: Chlorpropham’s selectivity, mode of action, and application distinguish it from other herbicides.
Similar Compounds: While chlorpropham is unique, related compounds include acetanilide derivatives like 3’-chloroacetanilide .
Remember that chlorpropham is an experimental carcinogen and should be handled with care
Properties
Molecular Formula |
C18H14ClN3O3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-25-15-11-16(23)22(14-8-3-2-4-9-14)21-17(15)18(24)20-13-7-5-6-12(19)10-13/h2-11H,1H3,(H,20,24) |
InChI Key |
RKTCYNHMEMSZAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277197.png)
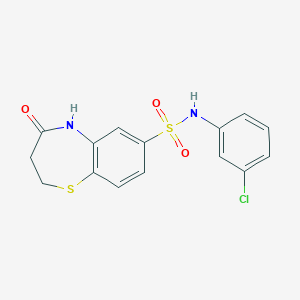
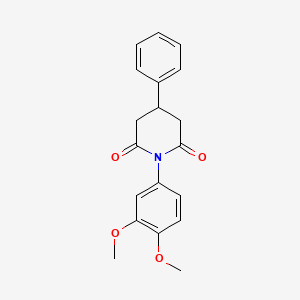
![Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11277211.png)
![2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide](/img/structure/B11277222.png)
![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11277223.png)
![N-(4-methylphenyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277227.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11277243.png)
![2-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-bromophenyl)-1H-indol-3-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11277262.png)
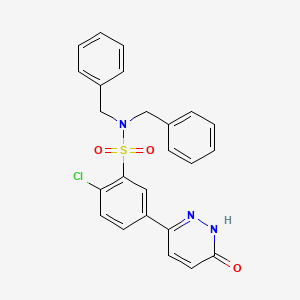
![6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11277281.png)
![2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277284.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277287.png)
